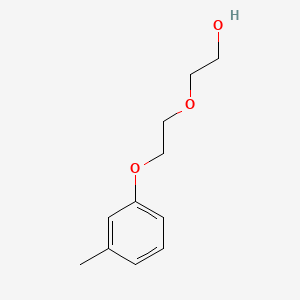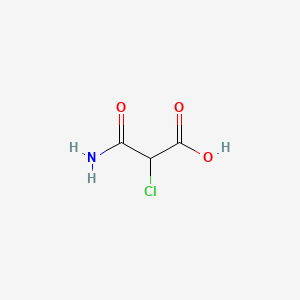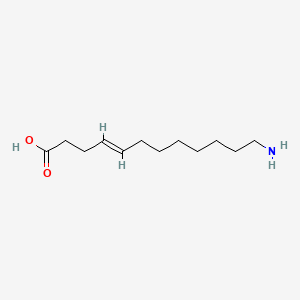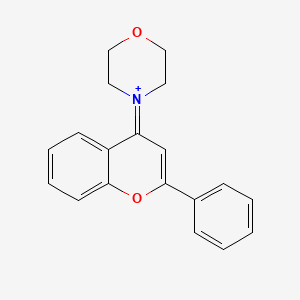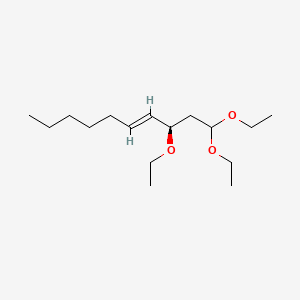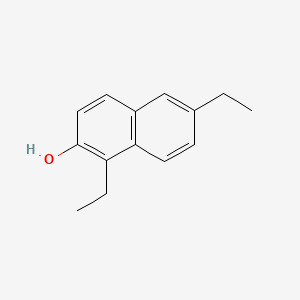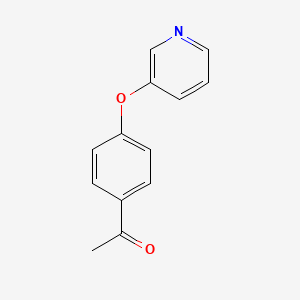
1-(4-(Pyridin-3-yloxy)phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 254-527-8, also known as Copper(II) Borate, is a chemical compound with the molecular formula Cu(BO2)2. It is a copper salt of boric acid and is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper(II) Borate can be synthesized through various methods. One common method involves the reaction of copper(II) sulfate with sodium borate in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting precipitate is filtered and dried to obtain Copper(II) Borate.
Industrial Production Methods
In industrial settings, Copper(II) Borate is produced by reacting copper(II) oxide with boric acid. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting Copper(II) Borate is then purified and processed for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Copper(II) Borate undergoes several types of chemical reactions, including:
Oxidation: Copper(II) Borate can be oxidized to form copper(III) compounds under specific conditions.
Reduction: It can be reduced to copper(I) compounds using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Copper(II) Borate can undergo substitution reactions where the borate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are commonly used.
Substitution: Ligands such as ammonia or ethylenediamine can be used in substitution reactions.
Major Products Formed
Oxidation: Copper(III) compounds.
Reduction: Copper(I) compounds.
Substitution: Complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper(II) Borate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.
Biology: Copper(II) Borate is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is being conducted on its potential use in medical applications, such as drug delivery systems and therapeutic agents.
Industry: It is used in the production of ceramics, glass, and other materials due to its unique properties.
Mecanismo De Acción
The mechanism of action of Copper(II) Borate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity and function. The copper ions in Copper(II) Borate can also participate in redox reactions, which can affect cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Copper(II) Borate can be compared with other copper and borate compounds, such as:
Copper(II) Sulfate: Unlike Copper(II) Borate, Copper(II) Sulfate is more commonly used in agriculture and as a fungicide.
Sodium Borate:
Copper(II) Oxide: Copper(II) Oxide is used in the production of ceramics and as a pigment in paints.
Copper(II) Borate is unique due to its combination of copper and borate properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
39572-18-4 |
|---|---|
Fórmula molecular |
C13H11NO2 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
1-(4-pyridin-3-yloxyphenyl)ethanone |
InChI |
InChI=1S/C13H11NO2/c1-10(15)11-4-6-12(7-5-11)16-13-3-2-8-14-9-13/h2-9H,1H3 |
Clave InChI |
CLOBDYGKUVCMRD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)OC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


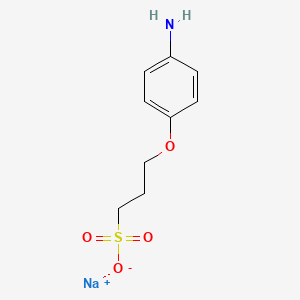


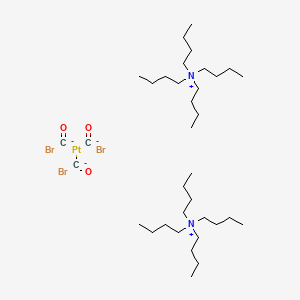
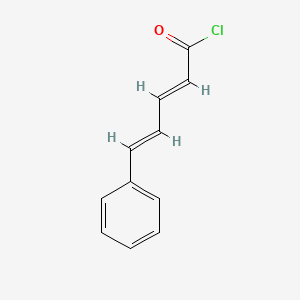
![Bis[[(2-aminoethyl)amino]methyl]phenol](/img/structure/B12661754.png)
